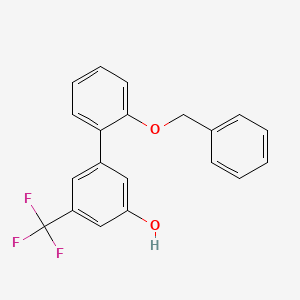

5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol

Beschreibung

5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol is a phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 2-benzyloxy-substituted phenyl ring at the 5-position of the central benzene ring.

Eigenschaften

IUPAC Name |

3-(2-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O2/c21-20(22,23)16-10-15(11-17(24)12-16)18-8-4-5-9-19(18)25-13-14-6-2-1-3-7-14/h1-12,24H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMRFJWCOATTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686762 | |

| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-50-2 | |

| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

Trifluoromethyl halobenzenes react with sodium benzylate in non-polar solvents (e.g., N,N-dimethylacetamide) to form trifluoromethylphenyl benzyl ethers. Subsequent hydrogenolysis over palladium catalysts (e.g., 5% Pd/C) removes the benzyl protecting group, yielding trifluoromethylphenols. For example:

This method avoids harsh alkaline conditions that could degrade the trifluoromethyl group.

Directed Metalation and Trifluoromethylation

Directed ortho-metalation (DoM) enables regioselective trifluoromethylation. For instance, protecting the phenol as a silyl ether (e.g., TBS) allows deprotonation at the meta position using LDA, followed by quenching with CF₃SiMe₃ (Ruppert-Prakash reagent). Deprotection with TBAF yields 3-trifluoromethylphenol derivatives.

Assembly of the Biphenyl Scaffold

The biphenyl structure is constructed via Suzuki-Miyaura coupling, which connects aryl halides to boronic acids under palladium catalysis.

Synthesis of 3-Trifluoromethyl-5-bromophenol

Regioselective bromination at the para position relative to the hydroxyl group is achieved using N-bromosuccinimide (NBS) in acetonitrile with p-toluenesulfonic acid as a catalyst. For example:

Preparation of 2-Benzyloxyphenylboronic Acid

2-Hydroxyphenylboronic acid is protected with benzyl bromide in acetone using K₂CO₃ as a base:

Suzuki-Miyaura Coupling

The brominated trifluoromethylphenol reacts with 2-benzyloxyphenylboronic acid under palladium catalysis. Optimal conditions use Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system:

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 |

| 2 | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 85 |

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.

Protection and Deprotection Strategies

Phenol Protection

The phenolic hydroxyl group is protected as a silyl ether (e.g., TBS) during bromination and coupling to prevent side reactions. Silyl ethers are preferred due to their stability under Suzuki conditions and mild deprotection with TBAF:

Final Deprotection

After coupling, the TBS group is removed with TBAF in THF, yielding the target compound without affecting the benzyloxy substituent:

Alternative Pathways and Challenges

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The benzyloxy group can be reduced to form a phenol derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, a compound of significant interest in medicinal chemistry, exhibits various biological activities due to its unique chemical structure. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a benzyloxy phenyl moiety, which contribute to its lipophilicity and metabolic stability. The presence of these functional groups enhances its interaction with biological targets, making it a subject of research in drug development.

Synthesis Methods

The synthesis of 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol typically involves several chemical reactions:

- Trifluoromethylation : This is often achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of bases such as potassium carbonate (K2CO3).

- Substitution Reactions : The benzyloxy group can be introduced through nucleophilic substitution methods.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It has shown the ability to inhibit myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival. The inhibition of Mcl-1 can lead to apoptosis in cancer cells, making this compound a promising candidate for further development in cancer therapy .

The mechanism by which 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane dynamics and affecting cellular signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various phenolic compounds found that those with trifluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria. The study highlighted that the presence of the trifluoromethyl group significantly improved bioactivity compared to non-fluorinated analogs.

- Cancer Cell Line Testing : In vitro tests using cancer cell lines demonstrated that treatment with 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol resulted in reduced cell viability and increased apoptosis rates. This effect was attributed to the compound's ability to inhibit Mcl-1 and disrupt anti-apoptotic signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (μg/mL) | Anticancer Activity | Mechanism |

|---|---|---|---|

| 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol | 3.12 - 12.5 | Yes | Mcl-1 inhibition |

| Ciprofloxacin | 2 | No | N/A |

| Triclosan | 10 | No | N/A |

Q & A

Q. What are the optimal synthetic routes for 5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, and how can purity be validated?

The synthesis typically involves coupling 2-benzyloxyphenyl boronic acid with a trifluoromethyl-substituted phenol precursor via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, Zarghi et al. (2005) demonstrated the synthesis of structurally similar 1,3,4-oxadiazoles using palladium-catalyzed reactions and characterized intermediates via HPLC and NMR . Post-synthesis, purity validation should include high-performance liquid chromatography (HPLC) (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in related benzyl-substituted phenol derivatives . Additionally, - and -NMR are essential for identifying proton environments (e.g., distinguishing benzyloxy aromatic protons from trifluoromethyl-substituted regions). Fourier-transform infrared spectroscopy (FT-IR) can confirm functional groups like the phenolic -OH stretch (~3200 cm) and C-F vibrations (~1100 cm) .

Q. How does the benzyloxy group influence the compound’s stability under experimental conditions?

The benzyloxy moiety enhances lipophilicity but may introduce hydrolytic instability under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) should be conducted, with HPLC monitoring degradation products. Protective strategies, such as using inert atmospheres during reactions, are recommended to prevent oxidation of the benzyl ether .

Advanced Research Questions

Q. What in vitro or in vivo models are suitable for evaluating the anticonvulsant activity of this compound?

Preclinical studies on structurally analogous compounds (e.g., 1,3,4-oxadiazoles) utilized maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose-response curves (e.g., ED values) and neurotoxicity assessments (rotarod test) are critical. For mechanistic insights, patch-clamp electrophysiology can assess GABA receptor modulation, a target implicated in benzodiazepine-like activity .

Q. How can structure-activity relationship (SAR) studies rationalize the role of the trifluoromethyl group in bioactivity?

Comparative SAR studies with non-fluorinated analogs (e.g., 3-methylphenol derivatives) reveal that the trifluoromethyl group enhances metabolic stability and membrane permeability due to its electronegativity and lipophilic character. For instance, 3-trifluoromethylphenol derivatives exhibit improved antibacterial activity compared to non-fluorinated counterparts, suggesting similar benefits in CNS-targeted applications .

Q. How should researchers address contradictions in reported pharmacological data for this compound?

Contradictions (e.g., varying ED values across studies) may arise from differences in assay conditions, animal models, or purity levels. A robust approach includes:

- Replicating experiments under standardized protocols (e.g., NIH guidelines for seizure models).

- Conducting meta-analyses of published data to identify confounding variables (e.g., solvent used in dosing).

- Applying multivariate statistical tools (e.g., ANOVA with post-hoc tests) to isolate significant factors .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to targets like GABA receptors or cytochrome P450 enzymes. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Pharmacophore mapping aligns the trifluoromethyl and benzyloxy groups with known bioactive motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.